REACTION_CXSMILES
|
[SH:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[C:9](=[O:12])(O)[O-].[Na+].II.[I-].[K+]>O.C(O)C>[OH:8][C:5]1[CH:6]=[CH:7][C:2]([S:1][S:1][C:2]2[CH:7]=[CH:6][C:9]([OH:12])=[CH:4][CH:3]=2)=[CH:3][CH:4]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
SC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The product was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Yield: 97.5%, mp. 144°-6° (lit. 148°-50°)
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C=C1)SSC1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |